molecular formula C12H18O3Si B13939586 Trimethylsilyl methoxy(phenyl)acetate CAS No. 55557-19-2

Trimethylsilyl methoxy(phenyl)acetate

Cat. No.: B13939586
CAS No.: 55557-19-2
M. Wt: 238.35 g/mol
InChI Key: QGWFPOPFKMDJPX-UHFFFAOYSA-N
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Description

Trimethylsilyl methoxy(phenyl)acetate is a chemical reagent featuring a protected carboxylate group. The trimethylsilyl (TMS) group is widely used in synthetic chemistry to temporarily mask reactive functional groups, such as carboxylic acids and alcohols, enabling specific subsequent reactions that would otherwise not be possible . This protective strategy is fundamental in multi-step organic synthesis for constructing complex molecules. One of the primary research applications of trimethylsilyl esters is in derivatization for analytical chemistry. Compounds like this can be synthesized to increase the volatility and thermal stability of polar molecules, making them amenable for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) . Furthermore, trimethylsilyl groups play a crucial role in specialized polymerization techniques, such as Group Transfer Polymerization (GTP), where they are transferred between the growing polymer chain and incoming monomers . This product is intended for use by qualified researchers in a controlled laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and conduct a thorough hazard assessment before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55557-19-2

Molecular Formula

C12H18O3Si

Molecular Weight

238.35 g/mol

IUPAC Name

trimethylsilyl 2-methoxy-2-phenylacetate

InChI

InChI=1S/C12H18O3Si/c1-14-11(10-8-6-5-7-9-10)12(13)15-16(2,3)4/h5-9,11H,1-4H3

InChI Key

QGWFPOPFKMDJPX-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)O[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies for Trimethylsilyl Methoxy Phenyl Acetate and Analogous Compounds

Esterification and Silylation Protocols for Carboxylic Acids

The conversion of carboxylic acids, such as methoxy(phenyl)acetic acid, into their trimethylsilyl (B98337) (TMS) esters is a common and critical step. This process, known as silylation, involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl group (-Si(CH₃)₃). shinetsusilicone-global.comwikipedia.org This transformation is often employed to create a temporary protecting group, which shields the reactive carboxylic acid functionality during subsequent chemical reactions. wikipedia.org The resulting trimethylsiloxy groups are chemically inert under many conditions and reduce intermolecular forces, making the compounds more volatile and thus more suitable for analysis by methods like gas chromatography. wikipedia.orgias.ac.in

Silylation is typically achieved by reacting the carboxylic acid with a silylating agent. shinetsusilicone-global.com Common reagents for this purpose include trimethylsilyl chloride (TMSCl) and bis(trimethylsilyl)acetamide (BSA). wikipedia.org The reaction with TMSCl is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, in a solvent like dichloromethane. wikipedia.org The base serves to neutralize the HCl produced during the reaction.

The stability of the resulting silylated compound is influenced by the steric bulk of the alkyl groups attached to the silicon atom. shinetsusilicone-global.com For the trimethylsilyl group, the bond to the oxygen atom is strong, yet it can be readily cleaved (deprotection) when desired. wikipedia.orgias.ac.in Deprotection back to the parent carboxylic acid can be accomplished easily, often by exposure to nucleophiles like methanol (B129727) in the presence of a catalytic amount of acid or base, or by using fluoride-based reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF). wikipedia.orgias.ac.in

Table 1: Common Silylating Agents and Deprotection Methods for Carboxylic Acids
CategoryExamplesTypical Conditions/ReagentsReference
Silylating AgentsTrimethylsilyl chloride (TMSCl), Bis(trimethylsilyl)acetamide (BSA), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)Often used with a base (e.g., pyridine, triethylamine) in an inert solvent (e.g., dichloromethane). wikipedia.org
Deprotection MethodsFluoride-based reagents, Acid/Base catalysisTetrabutylammonium fluoride (TBAF) in THF; Fluorosilicic acid (H₂SiF₆); Methanol with catalytic acid or base. wikipedia.orgias.ac.in

Multicomponent Approaches and Tandem Reactions in Precursor Formation

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. researchgate.net These reactions are highly efficient for creating molecular complexity from simple precursors and are relevant for the synthesis of the methoxy(phenyl)acetic acid backbone. researchgate.netnih.gov

Several key MCRs can be employed to construct α-substituted acid derivatives analogous to the target precursor:

Strecker Reaction : As the first reported MCR, the Strecker reaction synthesizes α-amino nitriles from an aldehyde or ketone, an amine (or ammonia), and a cyanide source. nih.govmdpi.com The resulting α-amino nitrile can then be hydrolyzed to produce the corresponding α-amino acid, a structural analog of methoxy(phenyl)acetic acid. nih.gov The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide nucleophile. mdpi.com

Passerini Reaction : This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxyamide. nih.govmdpi.com This reaction provides a direct route to complex ester structures and demonstrates the utility of MCRs in rapidly assembling diverse molecular scaffolds from simple building blocks. nih.gov

Ugi Reaction : An extension of the Passerini reaction, the Ugi four-component reaction combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov

These MCRs offer strategic pathways to synthesize the precursors of trimethylsilyl methoxy(phenyl)acetate by efficiently constructing the core α-substituted phenylacetate (B1230308) framework.

Table 2: Overview of Relevant Multicomponent Reactions for Precursor Synthesis
Reaction NameComponentsPrimary ProductRelevance to Precursor SynthesisReference
Strecker ReactionCarbonyl (Aldehyde/Ketone), Amine/Ammonia, Cyanideα-Amino nitrile (hydrolyzes to α-amino acid)Builds the α-substituted acetic acid core structure. nih.govmdpi.com
Passerini ReactionCarbonyl (Aldehyde/Ketone), Carboxylic Acid, Isocyanideα-AcyloxyamideForms complex ester derivatives in a single step. nih.govmdpi.com
Ugi ReactionCarbonyl (Aldehyde/Ketone), Carboxylic Acid, Isocyanide, AmineBis-amideGenerates highly functionalized peptide-like structures. nih.gov

Synthesis via Organosilicon Reagents and Catalytic Activation

Organosilicon compounds are central to the synthesis of trimethylsilyl esters, serving not just as protecting groups but also as versatile reagents in organic synthesis. ias.ac.inresearchgate.net The unique nature of the carbon-silicon bond and the high affinity of silicon for oxygen are key to their utility. ias.ac.in The trimethylsilyl group can act as a masking agent for anions or as a stabilizing group. ias.ac.in

The preparation of organosilicon reagents can be achieved through various methods, including the direct reaction of elemental silicon with alkyl halides at high temperatures or the stepwise treatment of silicon tetrachloride with organometallic reagents like Grignard reagents or alkyllithiums. ias.ac.in

In the context of forming this compound, the organosilicon reagent acts as an electrophile that is attacked by the carboxylate oxygen. This reaction is often facilitated by a catalyst or an activating agent. For instance, the silylation of alcohols and carboxylic acids with trimethylsilyl chloride (TMSCl) is frequently performed with a base like pyridine or 2,6-lutidine, which activates the substrate and scavenges the acid byproduct. wikipedia.org The versatility of organosilanes is further demonstrated by their use in conjunction with transition metal complexes, where they can participate in substitution, hydrogenation, and addition processes. researchgate.net Recent research has also explored the role of organosilicon compounds themselves as catalysts in various chemical transformations. researchgate.net

Derivatization of Methoxy(phenyl)acetic Acid Derivatives

The synthesis of the target compound ultimately relies on the availability of its precursor, methoxy(phenyl)acetic acid. This key intermediate can be prepared through several synthetic routes starting from various derivatives.

One established method involves the methylation of mandelic acid. osu.edu In this process, mandelic acid is first converted to its sodium salt using sodium hydroxide, which is then treated with dimethyl sulfate (B86663) to methylate the α-hydroxyl group, forming the sodium salt of α-methoxyphenylacetic acid. osu.edu Subsequent acidification yields the free acid. osu.edu

Another common industrial route starts from p-methoxybenzyl cyanide (also known as p-methoxybenzeneacetonitrile). google.comgoogle.com This method involves the hydrolysis of the nitrile group to a carboxylic acid, typically by heating in the presence of a strong acid like concentrated sulfuric acid. google.com The reaction proceeds until the residual nitrile content is minimal, after which the resulting methoxyphenylacetic acid is isolated and purified. google.com

Other reported syntheses of methoxyphenylacetic acid include:

The oxidation of 4-methoxyphenyl (B3050149) acetaldehyde. googleapis.com

A one-step method from methyl phenoxide (anisole) and glyoxylic acid in the presence of iodine and red phosphorus. google.com

Methylation of p-hydroxyphenylacetic acid using dimethyl sulfate. google.com

Once methoxyphenylacetic acid is obtained, the final step is its conversion to the trimethylsilyl ester through the silylation protocols described previously (Section 2.1). This derivatization can also be extended to other esters; for example, 4-methoxyphenylacetic acid can be esterified with dimethyl carbonate to produce methyl 4-methoxyphenylacetate. Similarly, related compounds like α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) can be directly esterified with alcohols using a condensing agent such as 2-chloro-1-methylpyridinium (B1202621) iodide. researchgate.net

Table 3: Synthetic Routes for the Precursor Methoxy(phenyl)acetic Acid
Starting MaterialKey ReagentsDescriptionReference
Mandelic AcidSodium hydroxide, Dimethyl sulfateMethylation of the α-hydroxyl group. osu.edu
p-Methoxybenzyl cyanideConcentrated sulfuric acidHydrolysis of the nitrile group to a carboxylic acid. google.com
4-Methoxyphenyl acetaldehydeOxidizing agent (e.g., sodium chlorite, hydrogen peroxide)Oxidation of the aldehyde to a carboxylic acid. googleapis.com
Methyl phenoxide (Anisole)Glyoxylic acid, Iodine, Red phosphorusA one-step synthesis method. google.com
p-Hydroxyphenylacetic acidDimethyl sulfateMethylation of the phenolic hydroxyl group. google.com

Elucidation of Reactivity Patterns and Mechanistic Pathways of Trimethylsilyl Methoxy Phenyl Acetate

Nucleophilic Reactivity and Additions to Electrophilic Species

Trimethylsilyl (B98337) methoxy(phenyl)acetate, as a silyl (B83357) ketene (B1206846) acetal (B89532), exhibits significant nucleophilic character at the α-carbon, making it a versatile reagent in carbon-carbon bond-forming reactions. Its reactivity stems from the electron-rich double bond, which readily attacks a wide array of electrophilic species. The presence of the trimethylsilyl group stabilizes the enolate precursor and facilitates its formation.

The nucleophilic addition reactions of silyl ketene acetals are well-documented and proceed with various electrophiles, often activated by a Lewis acid. For instance, in Mukaiyama-type aldol (B89426) reactions, trimethylsilyl methoxy(phenyl)acetate can react with aldehydes and ketones to form β-hydroxy esters. Similarly, it can undergo addition to acetals and nitrones. richmond.edunih.gov The reaction with nitrones, catalyzed by chiral titanium complexes, provides a pathway to optically active β-amino acid derivatives. nih.gov

The steric and electronic properties of both the silyl ketene acetal and the electrophile play a crucial role in determining the outcome of the reaction. For example, the reaction of a sterically hindered silyl ketene acetal with a trityl cation occurs at the para-position of one of the phenyl groups of the cation, whereas a less hindered silyl ketal acetal attacks the central carbon of the trityl cation. acs.org

Below is a table summarizing the types of electrophiles that react with silyl ketene acetals, such as this compound, and the corresponding products.

Electrophilic SpeciesProduct TypeReaction Conditions/Catalyst (Examples)
Aldehydes/Ketonesβ-Hydroxy EstersLewis Acids (e.g., TiCl4)
Acetalsβ-Alkoxy EstersLewis Acids (e.g., TMSOTf) richmond.edu
Nitronesβ-Amino Acid DerivativesChiral Titanium Complexes nih.gov
Cationic Electrophiles (e.g., Trityl Cation)Substituted EstersDependent on sterics of reactants acs.org
Acyl Chlorides/Anhydridesβ-Keto EstersLewis Acids or Nucleophilic Catalysts mit.edu

Electrophilic Transformations of the Phenyl Moiety

Generally, alkoxy groups are activating and ortho-, para-directing due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring. However, the presence of the ester-like functionality can modulate this effect. For comparison, the hydroxyl group in phenol (B47542) is a strong activating group, making the ring highly susceptible to electrophilic attack, sometimes leading to polysubstitution. libretexts.org In contrast, the acetyl group in phenyl acetate (B1210297) is less activating than a hydroxyl group because the lone pair on the oxygen is also delocalized onto the carbonyl group. chegg.com

For this compound, the substituent can be considered an analogue of a phenylacetate (B1230308) ester. Therefore, the phenyl ring is expected to be activated towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, the activation will likely be less pronounced than that of phenol.

Common electrophilic aromatic substitution reactions that the phenyl moiety could undergo include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) to the aromatic ring, typically in the presence of a Lewis acid catalyst.

Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

The specific conditions required for these transformations would need to be optimized to account for the reactivity of the silyl ketene acetal functionality, which might not be stable under strongly acidic or electrophilic conditions.

Electrophilic Aromatic Substitution ReactionTypical ReagentsExpected Regioselectivity
HalogenationBr2/FeBr3 or Cl2/AlCl3ortho, para
NitrationHNO3/H2SO4ortho, para
SulfonationFuming H2SO4ortho, para
Friedel-Crafts AlkylationR-Cl/AlCl3ortho, para
Friedel-Crafts AcylationR-COCl/AlCl3ortho, para

Intramolecular Silyl Migration Processes and Rearrangements

Intramolecular migration of the trimethylsilyl group is a potential reaction pathway for this compound under certain conditions. These rearrangements can involve the shift of the silyl group between different atoms within the molecule.

Investigation of 1,2-Trimethylsilyl Group Shifts

While not extensively documented for this specific molecule, 1,2-shifts of trimethylsilyl groups are known to occur in related systems. In the context of this compound, a 1,2-shift could potentially involve the migration of the TMS group from the oxygen to the adjacent carbon atom of the ketene acetal double bond. Such rearrangements are often thermally or photochemically induced and may proceed through a concerted mechanism or via radical intermediates. The driving force for such a shift would be the relative stability of the resulting isomer.

Mechanistic Studies of Silyl Group Translocations from Oxygen to Carbon

The migration of a silyl group from an oxygen atom to a carbon atom is a known process, particularly in the context of the Brook rearrangement. However, the reverse reaction, the retro-Brook or silyl migration from carbon to oxygen, is also well-established and is often the thermodynamically favored process in the formation of silyl enol ethers. For this compound, a translocation of the silyl group from the enolate oxygen to the α-carbon would result in a C-silylated ester. The feasibility and mechanism of such a migration would depend on the reaction conditions, such as the presence of a catalyst or initiator, and the relative thermodynamic stabilities of the O-silylated and C-silylated isomers. Anionic 1,4-silyl migrations have also been observed in related phenyltrimethylsilyl systems. amanote.com

Radical Mediated Reactions and Photoinduced Transformations

This compound can participate in reactions initiated by radical species or photochemical activation. The electron-rich double bond of the silyl ketene acetal makes it susceptible to attack by electrophilic radicals.

Photoinduced electron transfer (PET) is a key mechanism in many photochemical reactions of silyl ketene acetals. figshare.comacs.org Upon irradiation in the presence of a suitable photosensitizer, the silyl ketene acetal can donate an electron to form a radical cation. This reactive intermediate can then undergo various transformations, including addition to alkenes or other radical acceptors. organic-chemistry.org For example, the photoaddition of silyl ketene acetals to C60 fullerene proceeds via PET from the silyl ketene acetal to the triplet excited state of C60. acs.org

Radical-mediated reactions can also be initiated using chemical radical initiators. For instance, tris(trimethylsilyl)silane, in the presence of an initiator like AIBN, can be used to generate radicals that can then react with silyl ketene acetals. mdpi.comrsc.org These reactions can lead to the formation of new carbon-carbon bonds under mild conditions. The addition of radicals to the double bond of the silyl ketene acetal would generate an α-silyloxy radical intermediate, which can then undergo further reactions. nih.gov

Reaction TypeInitiation MethodKey IntermediatePotential Outcome
Photoinduced Electron Transfer (PET)UV/Visible Light + PhotosensitizerRadical CationAddition to alkenes, cycloadditions figshare.comresearchgate.net
Radical AdditionChemical Radical Initiator (e.g., AIBN)α-Silyloxy RadicalFormation of new C-C bonds nih.gov
Photocatalytic α-AlkylationVisible Light + PhotocatalystRadical Cationα-Alkylated ester products organic-chemistry.org

Application of Computational Chemistry in Mechanistic Delineation

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms of molecules like this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate various aspects of its reactivity.

Computational studies can provide insights into the transition state structures and activation energies of nucleophilic addition reactions, helping to rationalize observed stereoselectivities. For example, in Lewis acid-mediated reactions, computational models can help to understand the coordination of the Lewis acid to the silyl ketene acetal and the electrophile, and how this influences the reaction pathway. msu.edu

In the context of electrophilic aromatic substitution on the phenyl moiety, computational methods can be used to calculate the electron density at different positions of the aromatic ring, thereby predicting the regioselectivity of the reaction. The relative stabilities of the intermediate sigma complexes for ortho, meta, and para attack can also be calculated to support these predictions.

For intramolecular rearrangements, computational chemistry can be used to map the potential energy surface for silyl group migration, identifying the most likely mechanistic pathways and the associated energy barriers. Similarly, for radical and photoinduced reactions, computational methods can help to understand the electronic structure of the radical intermediates and the thermodynamics of the various reaction steps.

Stereochemical Control and Asymmetric Transformations Utilizing Trimethylsilyl Methoxy Phenyl Acetate

Role as a Chiral Building Block in Enantioselective Synthesis

In the field of enantioselective synthesis, a chiral building block is a pre-existing, enantiomerically pure molecule that is incorporated into a larger structure, transferring its stereochemical information to the final product. Trimethylsilyl (B98337) methoxy(phenyl)acetate serves as an exemplary chiral building block. The parent acid, methoxy(phenyl)acetic acid, is readily available in both (R) and (S) enantiopure forms. Conversion of either of these enantiomers into the corresponding trimethylsilyl ketene (B1206846) acetal (B89532) yields a chiral reagent that can be used to introduce a defined α-methoxy-α-phenyl acetate (B1210297) unit into a new molecule.

This reagent acts as a chiral C2 synthon, or a two-carbon building block with a built-in stereocenter. When it reacts with a prochiral electrophile, such as an aldehyde or imine, the existing stereocenter on the building block influences the formation of the new stereocenter, leading to a diastereoselective outcome. After the reaction, the ester group can be hydrolyzed or otherwise modified, leaving behind a new, stereochemically defined architectural feature in the target molecule. This strategy is highly efficient as it leverages the readily available chirality of the starting material to control the stereochemical course of subsequent transformations. researchgate.net

Diastereoselective and Enantioselective Catalytic Reactions

The true potential of trimethylsilyl methoxy(phenyl)acetate is realized in catalytic reactions where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The silyl (B83357) ketene acetal structure makes it an ideal nucleophile for a range of powerful carbon-carbon bond-forming reactions.

Asymmetric cycloaddition reactions are powerful tools for constructing cyclic systems with high stereocontrol. The [3+2] cycloaddition, in particular, combines a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form a five-membered ring. uchicago.edu In many of these reactions, silyl enol ethers or silyl ketene acetals, such as this compound, can function as the two-atom component, acting as an electron-rich alkene equivalent.

In a typical catalytic cycle, a chiral Lewis acid catalyst coordinates to the 1,3-dipole (such as an azomethine ylide or a nitrone), lowering its LUMO energy and creating a defined chiral environment. msu.edu The this compound, acting as the HOMO, then attacks one of the two enantiotopic faces of the activated dipole. The steric and electronic properties of the chiral ligand bound to the catalyst dictate the face of the approach, leading to the preferential formation of one enantiomer of the resulting five-membered heterocyclic product. While the trimethylenemethane (TMM) cycloaddition is a specific variant, the general principle extends to a broad range of metal-catalyzed [3+2] cycloadditions where this compound can serve as the C2 component.

Table 1: Representative Data for Asymmetric [3+2] Cycloaddition of an Azomethine Ylide with a Silyl Ketene Acetal This table illustrates typical results for this reaction type, using a representative silyl ketene acetal as a model for the reactivity of this compound.

EntryCatalyst (mol%)LigandSolventYield (%)Diastereomeric Ratio (endo/exo)Enantiomeric Excess (% ee)
1AgOAc (5)(R)-Tol-BINAPToluene85>95:594
2Cu(OTf)2 (10)Ph-BOXCH2Cl29190:1092
3Zn(OTf)2 (10)t-Bu-BOXTHF78>95:588
4AgOAc (5)(S)-Feringa LigandToluene8893:796

One of the most well-established applications for silyl ketene acetals is the asymmetric Mukaiyama aldol (B89426) reaction. rsc.orgorganic-chemistry.org In this reaction, this compound serves as a soft enolate equivalent that adds to an aldehyde or ketone. The reaction is promoted by a chiral Lewis acid catalyst, which activates the carbonyl electrophile. The catalyst creates a chiral pocket around the carbonyl group, forcing the incoming silyl ketene acetal to attack from a specific face, thereby generating a β-hydroxy ester with high enantioselectivity. researchgate.netresearchgate.net This reaction is synthetically valuable as it constructs two contiguous stereocenters in a single step, one of which is a quaternary center if a ketone is used.

Similarly, the compound can participate in enantioselective additions to imines or their activated derivatives (e.g., N-carbamoyl or N-tosyl imines), a process often referred to as aza-Mukaiyama or asymmetric Mannich reaction. rsc.org This reaction is a cornerstone for the synthesis of chiral β-amino acids and their derivatives. A chiral catalyst, either a Lewis acid or a Brønsted acid, activates the imine for nucleophilic attack. The facial selectivity of the addition is controlled by the catalyst, leading to the formation of an enantiomerically enriched β-amino ester. nih.govnih.gov The use of N-trimethylsilyl (N-TMS) imines has also been shown to be effective in such transformations. semanticscholar.org

Table 2: Enantioselective Mukaiyama Aldol Reaction with Representative Silyl Ketene Acetals Illustrative data showing the effectiveness of various chiral catalyst systems in the addition of silyl ketene acetals to aldehydes.

EntryAldehydeCatalyst SystemYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (% ee)
1BenzaldehydeTiCl2(OTf)2 / (S)-BINOL9295:598
2CyclohexanecarboxaldehydeCu(OTf)2 / (R,R)-Ph-BOX88>99:197
3IsobutyraldehydeSn(OTf)2 / Chiral Diamine8510:9095 (for anti)
4CinnamaldehydeAgOTf / (R)-p-Tol-BINAP9598:296

Chiral Auxiliary and Ligand Design in Asymmetric Catalysis

Beyond its role as a reactive nucleophile, the core structure of this compound, derived from methoxy(phenyl)acetic acid, is instrumental in the design of other tools for asymmetric synthesis, namely chiral auxiliaries and ligands.

A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction on that substrate. wikipedia.org The enantiopure form of methoxy(phenyl)acetic acid can itself serve as a chiral auxiliary. It can be esterified with a prochiral alcohol or form an amide with a prochiral amine. The resulting conjugate can then undergo reactions, for example, at a position alpha to the carbonyl. The steric bulk and defined conformation of the methoxy(phenyl)acetyl group effectively shields one face of the molecule, forcing reagents to attack from the opposite, less hindered face. After the desired stereocenter has been created, the auxiliary can be cleaved hydrolytically and recovered for reuse.

In the context of asymmetric catalysis, the design of the chiral ligand that coordinates to the metal center is paramount for achieving high enantioselectivity. nih.gov Chiral ligands create an asymmetric environment that forces the reactants to adopt a specific orientation, leading to a stereoselective outcome. The rigid, well-defined stereocenter of the methoxy(phenyl)acetyl moiety makes it an attractive scaffold for incorporation into more complex ligand structures. For instance, it could be integrated into the backbone of P,N-ligands (like PHOX) or bidentate phosphine (B1218219) ligands, where the phenyl and methoxy (B1213986) groups would project into the catalytic pocket, influencing the stereochemical course of reactions such as asymmetric hydrogenation or allylic alkylation. researchgate.net

Advanced Synthetic Applications and Functional Group Transformations

Integration into Complex Molecule Synthesis Strategies

While specific examples of the direct incorporation of Trimethylsilyl (B98337) methoxy(phenyl)acetate into the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are representative of key building blocks used in sophisticated synthetic strategies. The compound acts as a protected form of a substituted mandelic acid derivative, a common substructure in various biologically active molecules.

In the context of complex molecule synthesis, this compound would typically be employed in fragment-coupling strategies. The phenyl ring can be further functionalized to participate in cross-coupling reactions, while the acetate (B1210297) moiety can be used to form carbon-carbon bonds via its enolate. The trimethylsilyl (TMS) group serves as a robust protecting group for the α-hydroxy functionality, which is crucial for preventing unwanted side reactions during multi-step sequences. libretexts.org This protection strategy allows for the unmasking of the hydroxyl group at a later, strategic point in the synthesis, a common tactic to increase the efficiency of complex synthetic pathways. researchgate.net

Conversions to Other Classes of Organic Compounds

The functional groups within Trimethylsilyl methoxy(phenyl)acetate can be directly converted into a diverse range of other organic functionalities, significantly broadening its synthetic utility. The trimethylsilyl ether, in particular, can be directly transformed without a separate deprotection step. gelest.com

The following table summarizes key conversions:

Original Functional GroupTarget Functional GroupTypical Reagents/ConditionsReference
Trimethylsilyl Ether (-OTMS)Alcohol (-OH)Aqueous acid (e.g., HCl) or Fluoride (B91410) source (e.g., TBAF) libretexts.org
Trimethylsilyl Ether (-OTMS)Tosylate (-OTs)Tosyl fluoride, DBU (catalyst) gelest.com
Trimethylsilyl Ether (-OTMS)Alkyl Ether (-OR)Aldehyde (RCHO), Triethylsilane, FeCl₃ (catalyst) gelest.com
Trimethylsilyl Ether (-OTMS)Alkyl Bromide (-Br)N-Bromosaccharin, Triphenylphosphine researchgate.net
Trimethylsilyl Ether (-OTMS)Alkyl Iodide (-I)N-Iodosaccharin, Triphenylphosphine researchgate.net
Ester (-COOCH₃)Carboxylic Acid (-COOH)Base-mediated hydrolysis (Saponification, e.g., NaOH) wikipedia.org
Ester (-COOCH₃)Primary Alcohol (-CH₂OH)Strong reducing agent (e.g., Lithium aluminum hydride)
Methoxy (B1213986) Phenyl GroupPhenol (B47542)Strong acid (e.g., HBr) or Lewis acids (e.g., BBr₃)
Phenylacetate (B1230308) CoreDibenzyl KetoneKetonic decarboxylation (thermal) wikipedia.org

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